molecular formula C21H21FN4O3 B11230279 1-(4-fluoro-1H-indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

1-(4-fluoro-1H-indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11230279
M. Wt: 396.4 g/mol
InChI Key: ARTPYMKRZCPOTR-UHFFFAOYSA-N
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Description

1-(4-fluoro-1H-indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an indazole ring, a fluoro substituent, a methoxyphenyl group, and a pyrrolidine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indazole ring, followed by the introduction of the fluoro substituent. The next steps involve the formation of the pyrrolidine ring and the attachment of the methoxyphenyl group. The final step is the formation of the carboxamide linkage. Common reagents used in these reactions include fluorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and scalable reaction conditions. The process would also need to adhere to strict quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-1H-indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce compounds with different substituents on the indazole or methoxyphenyl groups.

Scientific Research Applications

1-(4-fluoro-1H-indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluoro-3-nitrophenyl)-3-(1H-indazol-6-yl)urea
  • Ethyl (3S,4R)-1-[1-[2-chloro-6-(trifluoromethyl)benzoyl]-4-fluoro-1H-indazol-3-yl]-3-hydroxy-4-piperidinecarboxylate

Uniqueness

1-(4-fluoro-1H-indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacokinetic profiles, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21FN4O3

Molecular Weight

396.4 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H21FN4O3/c1-29-15-7-5-13(6-8-15)9-10-23-21(28)14-11-18(27)26(12-14)20-19-16(22)3-2-4-17(19)24-25-20/h2-8,14H,9-12H2,1H3,(H,23,28)(H,24,25)

InChI Key

ARTPYMKRZCPOTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

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